4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinoline
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Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinoline”, a similar compound, “4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one” was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Scientific Research Applications
Anticancer Properties
A study demonstrated the synthesis and evaluation of novel quinoline derivatives, revealing pronounced cancer cell growth inhibitory effects in in vitro studies on human tumor cell lines. These findings suggest the potential of such compounds, closely related to 4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinoline, in developing anticancer therapies (Korcz et al., 2018).
Fluorescent Probes
Research on 2-(1-benzofuran-2-yl)-4-(1,3 benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinoline derivatives, which share a structural motif with the compound , highlighted their potential as blue-green fluorescent probes. This study contributes to the development of new fluorescent materials for various applications, including biological imaging (Bodke et al., 2013).
Antimalarial and Antiviral Research
A theoretical investigation into antimalarial sulfonamides, including compounds with a quinoline moiety, suggested potential applications in treating COVID-19. The study emphasizes the importance of the quinoline structure in medicinal chemistry, especially for antimalarial and possibly antiviral therapies (Fahim & Ismael, 2021).
Leukotriene Synthesis Inhibition
The synthesis and evaluation of quinoline derivatives for inhibiting leukotriene synthesis were reported, indicating their potential in treating inflammatory conditions. Such studies underline the broader pharmacological applications of quinoline derivatives in managing diseases associated with inflammation (Hutchinson et al., 2009).
Antioxidant and Antibacterial Activities
Synthesis and activity studies of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, closely related to the compound of interest, showed significant antioxidant and antibacterial properties. This research contributes to the search for new antimicrobial and antioxidant agents (Shankerrao et al., 2013).
properties
IUPAC Name |
3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4S/c1-34-25-17-23-24(18-26(25)35-2)29-19-27(36(32,33)22-11-7-4-8-12-22)28(23)31-15-13-30(14-16-31)20-21-9-5-3-6-10-21/h3-12,17-19H,13-16,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXJJUXISXJQAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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